

(5-Bromo-3-methylpyridin-2-YL)methanol

molecular weight and formula

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Compound of Interest

Compound Name: (5-Bromo-3-methylpyridin-2-YL)methanol

Cat. No.: B1341950

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Technical Guide: (5-Bromo-3-methylpyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of **(5-Bromo-3-methylpyridin-2-YL)methanol**. Due to the limited publicly available information on this specific compound, this document focuses on its core molecular characteristics. General information on the utility of related compounds in research and development is also provided for context.

Core Molecular Data

The fundamental molecular information for **(5-Bromo-3-methylpyridin-2-YL)methanol** is summarized in the table below. This data is essential for any experimental design, including stoichiometric calculations in synthesis, and for analytical characterization.

Property	Value
Molecular Formula	C ₇ H ₈ BrNO
Molecular Weight	202.05 g/mol
CAS Number	245765-71-3

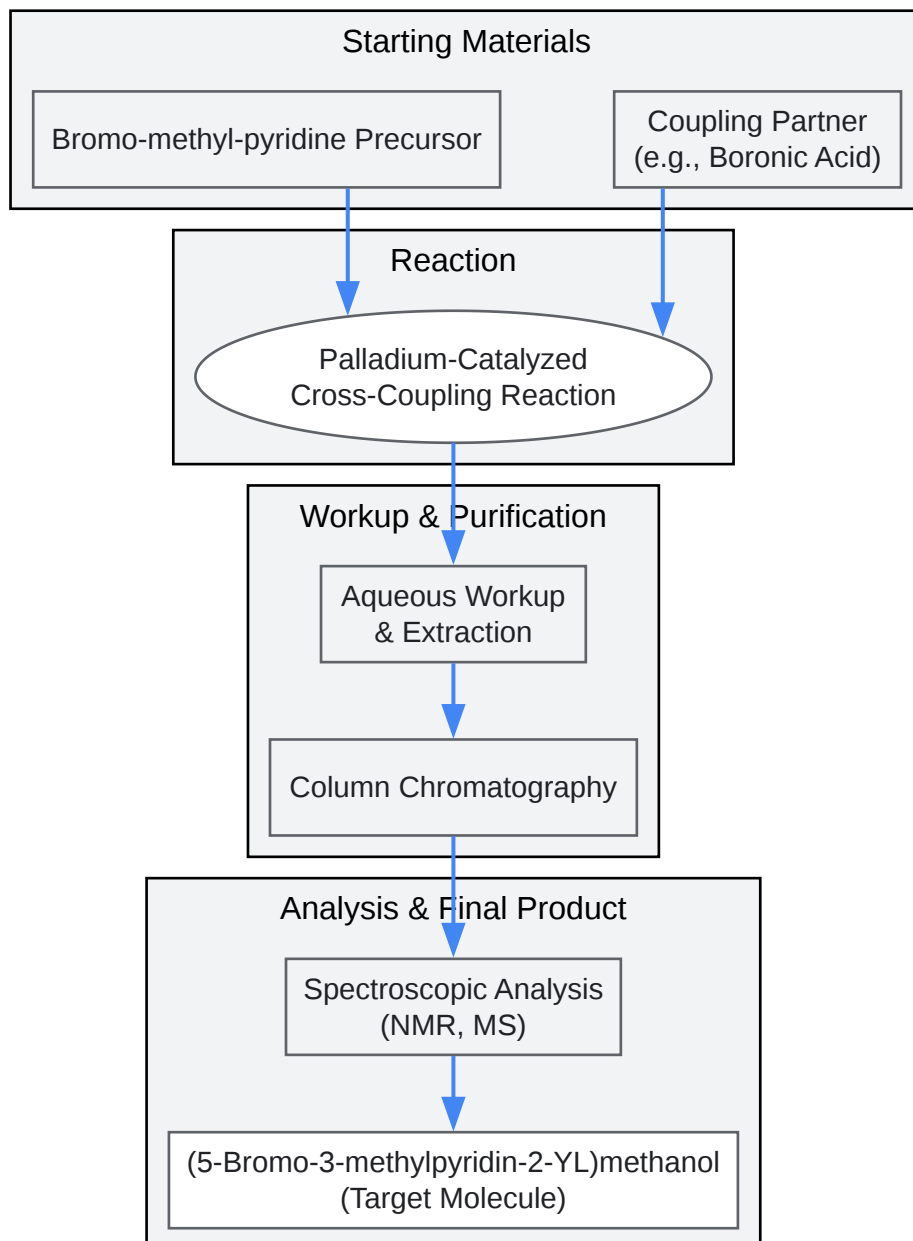
Synthesis and Experimental Protocols

As of the latest literature review, specific, detailed experimental protocols for the synthesis of **(5-Bromo-3-methylpyridin-2-yl)methanol** are not widely published. However, the synthesis of structurally similar brominated pyridine derivatives often involves multi-step processes.

For context, a general synthetic strategy for creating complex pyridine derivatives is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. A publication on the synthesis of novel pyridine-based derivatives from 5-bromo-2-methylpyridin-3-amine highlights a general procedure where a bromo-pyridine compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base.^[1] While this does not describe the synthesis of the target molecule of this guide, it illustrates a common and effective methodology in this area of synthetic chemistry.

Below is a generalized workflow illustrating a potential synthetic approach to a substituted pyridine, inspired by common cross-coupling methodologies.

Generalized Synthetic Workflow for Pyridine Derivatives



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A generalized workflow for the synthesis of substituted pyridine compounds.

Biological Activity and Signaling Pathways

There is currently no specific, publicly available data detailing the biological activity or associated signaling pathways for **(5-Bromo-3-methylpyridin-2-YL)methanol**. However, the broader class of brominated pyridines serves as crucial intermediates in the development of new therapeutic agents and agrochemicals. For instance, related compounds like 5-Bromo-2-cyano-3-methylpyridine are utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] These pyridine scaffolds are valuable in medicinal chemistry due to their ability to be chemically modified to interact with a wide range of biological targets.

Given the lack of specific data, a signaling pathway diagram for **(5-Bromo-3-methylpyridin-2-YL)methanol** cannot be provided at this time. Researchers working with this compound would likely need to conduct initial biological screenings to determine its potential effects and mechanisms of action.

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References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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